Product packaging for Rg3039(Cat. No.:CAS No. 1466525-84-7)

Rg3039

Cat. No.: B1168234
CAS No.: 1466525-84-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structure

2D Structure

Chemical Structure Depiction
 B1168234 Rg3039 CAS No. 1466525-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N5O/c22-15-3-1-4-16(23)14(15)11-28-9-7-13(8-10-28)12-29-18-6-2-5-17-19(18)20(24)27-21(25)26-17/h1-6,13H,7-12H2,(H4,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLHFGXIUJNDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143380
Record name D-157495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005504-62-0
Record name D-157495
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005504620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-157495
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-157495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RG-3039 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSV93L7URW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Rg3039

Elucidation of mRNA Decapping Scavenger Enzyme (DcpS) Inhibition by Rg3039

This compound functions as a potent inhibitor of the DcpS enzyme. smanewstoday.comresearchgate.netresearchgate.netnih.govnih.gov DcpS is a nuclear shuttling protein that plays a role in RNA metabolism by binding and hydrolyzing the m7GpppN mRNA cap structure. researchgate.netnih.gov

Biochemical Characterization of DcpS Interaction and Inhibition Kinetics

Biochemical studies have characterized the interaction between this compound and DcpS, demonstrating potent enzyme inhibition. This compound has been shown to inhibit DcpS decapping activity in a dose-dependent manner. nih.gov

Research indicates that this compound exhibits a potent DcpS inhibitor activity with reported IC50 values in the nanomolar range. One study reported an IC50 of 4.2 ± 0.13 nM and an IC90 of 40 nM. Another study found an IC50 of 3.4 nM in protein extracts from mouse brain. nih.gov An even lower IC50 of 0.069 nM has also been reported. medchemexpress.com

The potency of DcpS inhibition by compounds structurally related to this compound, specifically C5-substituted quinazolines, has been shown to correlate with their potency for SMN2 promoter induction in cell-based assays. researchgate.netacs.org

Structural Biology Approaches to DcpS-Rg3039 Complex Formation

Structural biology approaches, such as X-ray crystallography, have been employed to understand the interaction between DcpS and inhibitors like this compound. Co-crystal structures of human DcpS in complex with C5-substituted quinazolines, including analogs of this compound, have been made publicly available. acs.orgnih.gov These structures provide insights into how these compounds bind to DcpS. acs.orgnih.gov

Studies using reported co-crystal structures and docking of this compound onto DcpS suggest that the binding of C5-substituted quinazolines to DcpS holds the enzyme in an open, catalytically incompetent conformation. researchgate.netacs.org Analysis of these structures can reveal specific interactions between the inhibitor and the enzyme's active site or other crucial binding regions. nih.gov

Downstream Molecular Pathway Modulation by this compound

Inhibition of DcpS by this compound has been shown to modulate downstream molecular pathways, particularly those involved in the expression and biogenesis of the Survival Motor Neuron (SMN) protein. researchgate.netresearchgate.netnih.govnih.govplos.orgnih.gov

Regulation of SMN2 Gene Expression and SMN Protein Biogenesis

This compound and related DcpS inhibitors have been investigated for their ability to influence SMN2 gene expression and subsequently increase SMN protein levels, which is a key therapeutic strategy for SMA. smanewstoday.comresearchgate.netresearchgate.netnih.govnih.govplos.org

Effects on SMN2 Promoter Activity in Cellular Assays

C5-substituted quinazolines, including this compound, were initially identified as compounds that increase SMN2 promoter activity in cell-based assays. nih.govinstitut-myologie.orgresearchgate.netplos.orgoup.com This suggests that these compounds can influence the transcriptional regulation of the SMN2 gene. For example, this compound (also known as D157495) has been shown to increase SMN2 promoter-driven reporter gene activity by at least 3-fold in NSC-34 cells. plos.orgsemanticscholar.org

However, the direct link between DcpS inhibition and the apparent increase in SMN2 promoter activity is not fully elucidated, and some research suggests the mechanism may be indirect. plos.org

Modulation of STAT5B Expression and Related Oncogenic Signaling Pathways in Glioblastoma (GBM) Models

In glioblastoma (GBM) models, this compound has been shown to downregulate the expression of STAT5B nih.govresearchgate.netnih.gov. STAT5B is a transcription factor that plays a role in cell proliferation, survival, and colony formation in GBM cells nih.gov. DCPS is overexpressed in GBM and its high expression is associated with poor patient survival nih.govnih.gov. Inhibition of DCPS with this compound reduces STAT5B expression at both the mRNA and protein levels in tumor cells nih.gov. Overexpression of STAT5B can rescue the suppressive effects of this compound on GBM cell apoptosis and colony formation, indicating that STAT5B downregulation is a key mechanism by which this compound exerts its anti-GBM effects nih.gov. This suggests that DCPS promotes GBM cell proliferation, survival, and colony formation by regulating STAT5B expression nih.gov.

Global Transcriptomic and Proteomic Responses to this compound Treatment

Transcriptomic profiling by RNA sequencing has been performed in human GBM cell lines treated with this compound nih.gov. These studies revealed that this compound treatment leads to changes in the expression of transcription factors nih.gov. Specifically, this compound significantly elevated the transcription levels of ATOH7 in U251 cells, as well as DRNT1 and DRNT2 in both U87 and U251 cells nih.gov. These findings suggest that this compound influences the expression of genes involved in various cellular processes, including those related to differentiation and apoptosis nih.gov.

In the context of AML, mass spectrometry analysis revealed that the DCPS enzyme interacts with components of pre-mRNA metabolic pathways, including spliceosomes researchgate.netthebiogrid.org. RNA-Seq analysis in AML cells treated with this compound showed that it induced aberrant mRNA splicing nih.gov.

Transcriptomic analysis in N2a cells treated with this compound or similar DCPS inhibitors has shown significant changes in the expression of approximately 2,000 genes across a broad range of pathways researchgate.net. These changes were complex and context-specific researchgate.net.

Cellular Biological Effects and Phenotypic Manifestations in Pre-clinical Models

This compound has demonstrated significant cellular biological effects in various preclinical models, particularly in cancer cell lines.

Impact on Cell Proliferation, Differentiation, and Apoptosis in Disease-Relevant Cell Lines

In GBM cell lines, patient-derived organoids, and orthotopic mouse models, this compound has exhibited robust anti-GBM activities nih.govresearchgate.netnih.gov. Mechanistically, its ability to downregulate STAT5B expression contributes to suppressing proliferation, survival, and colony formation of GBM cells nih.govresearchgate.netnih.gov. Apoptosis assays have shown that this compound increases the ratio of Annexin-V positive tumor cells nih.gov. The observed suppression of colony formation by this compound can be rescued by STAT5B overexpression nih.gov.

In acute myeloid leukemia (AML) cell lines, this compound has been shown to slow proliferation and induce differentiation nih.govnih.gov. DCPS knockdown or treatment with this compound induced cell cycle arrest and apoptosis in AML cells nih.govnih.gov. This compound treatment also led to myelo/monocytic differentiation in human and mouse AML cells nih.gov.

In uveal melanoma (UM) cells, inhibition of DCPS by shRNA or this compound induced gene transcript alteration and ferroptosis larvol.com. Targeting DCPS also diminished hepatic metastasis of UM cells larvol.com.

While initially studied for SMA, where it improved motor function and survival in mouse models curesma.orgsmanewstoday.comoup.comresearchgate.netnih.govnih.gov, the primary cellular impact in the context of SMA was related to increasing SMN protein levels and improving neuromuscular pathology curesma.orgsmanewstoday.comnih.gov. However, some studies suggest that the beneficial effects in SMA models might be, at least in part, independent of significant SMN protein increases, potentially influencing other aspects of RNA metabolism oup.com.

Influence on Cellular Metabolic Pathways (if directly observed in research)

Research indicates a connection between DCPS and RNA metabolic pathways ncats.ioresearchgate.netnih.govthebiogrid.org. Mass spectrometry analysis has shown that the DCPS enzyme interacts with components of pre-mRNA metabolic pathways, including spliceosomes researchgate.netthebiogrid.org. In AML cells, this compound treatment induced aberrant mRNA splicing, highlighting its influence on RNA metabolic processes nih.gov. In uveal melanoma, targeting DCPS affected a pre-mRNA metabolic pathway by which disseminated cells gain enhanced malignant features to promote hepatic metastasis larvol.com.

While the direct influence of this compound on broader cellular metabolic pathways beyond RNA metabolism is not extensively detailed in the provided search results, its impact on proliferation, survival, and differentiation suggests downstream effects on cellular processes that are intrinsically linked to metabolic activity. For instance, altered proliferation and differentiation rates necessitate changes in energy production and biosynthesis.

Pre Clinical Investigations of Rg3039 in Disease Models

Efficacy Studies in Spinal Muscular Atrophy (SMA) Animal Models

Pre-clinical studies have investigated the efficacy of Rg3039 in various mouse models of SMA, a genetic disorder characterized by insufficient levels of the survival motor neuron (SMN) protein due to mutations in the SMN1 gene and inefficient splicing of the SMN2 gene. nih.govsmanewstoday.com this compound was identified as a compound that could potentially increase SMN protein levels by inhibiting DcpS, an enzyme involved in mRNA degradation. nih.govsmanewstoday.com

Impact on Motor Neuron Integrity and Neuromuscular Junction (NMJ) Synaptic Innervation

Studies in severe SMA mice demonstrated that this compound treatment positively impacted neuromuscular pathologies. nih.govnih.gov While this compound may not prevent motor neuron loss, it significantly improved the synaptic input to remaining motor neurons. nih.gov Specifically, this compound treatment resulted in a notable increase in the number of VGLUT1 synapses on lumbar motor neurons in SMA mice. nih.govneurology.org Improvements in neuromuscular junction morphology and physiology were also observed in this compound-treated SMA mice. neurology.orgresearchgate.netresearchgate.net These findings suggest that this compound can improve the function of remaining motor units, contributing to enhanced muscle strength. nih.gov

Behavioral and Functional Improvements in Rodent Models of SMA

This compound treatment has been shown to extend survival and improve function in two SMA mouse models of varying disease severity: the Taiwanese 5058 Hemi SMA mice and the 2B/− SMA mice. nih.govnih.govmedchemexpress.com In 2B/− SMA mice, this compound provided a significant survival benefit. nih.govnih.govmedchemexpress.com For instance, when dosing began at postnatal day 4 (P4), the median lifespan of 2B/− SMA mice treated with this compound ranged from 22 to 134 days across different dose groups, compared to a median survival of approximately 18 days for vehicle-treated mice. nih.govresearchgate.net This represents a survival benefit exceeding 600% in some treatment groups. nih.govnih.govmedchemexpress.com

Treatment with this compound also led to dose-dependent increases in weight and motor function in SMA mice. nih.govresearchgate.netmedchemexpress.comoup.comcapes.gov.br Significant improvements in motor behavioral outcomes, such as righting time latencies and ambulatory index scores, were observed in treated severe SMA mice. neurology.orgoup.com These behavioral and functional improvements are consistent with the observed improvements in neuromuscular junction structure and connectivity. researchgate.netoup.com

Mouse ModelTreatment Start (P)Dose (mg/kg)Median Survival (Days)Survival Benefit (%)Source
2B/− SMA (Vehicle)P4018.5- nih.gov
2B/− SMAP40.522~19% nih.govresearchgate.net
2B/− SMAP42.5123~565% nih.govresearchgate.net
2B/− SMAP410134~624% nih.govresearchgate.net
2B/− SMAP420112~505% nih.govresearchgate.net
5058 Hemi SMAP4Not specifiedIncreasedNot specified nih.govresearchgate.net
Severe SMA (delta 7)P13 or 1029% increase29% neurology.orgoup.com
ChATCre+SmnRes SMANot specifiedNot specified66% increase66% nih.gov

Note: Survival benefit percentages are approximate calculations based on the provided median survival data compared to the vehicle group (18.5 days) in the 2B/− SMA model, or stated increases for other models.

Pharmacodynamic Markers of this compound Activity in SMA Models (e.g., ex vivo DcpS inhibition)

This compound is an inhibitor of the mRNA decapping enzyme, DcpS. nih.govcenmed.comsmanewstoday.com Studies confirmed that this compound robustly inhibits DcpS enzyme activity in SMA mouse tissues, including the central nervous system. nih.govresearchgate.netresearchgate.netoup.comcapes.gov.br DcpS activity in circulating white blood cells was suggested as a potential pharmacodynamic marker of drug activity in clinical trials. nih.govoup.com

While this compound was initially thought to increase SMN2 promoter activity, studies in SMA mice indicated that its ability to activate SMN2 gene expression in vivo was modest and not associated with detectable changes in SMN protein expression or snRNP assembly. nih.govoup.com This suggests that the beneficial effects of this compound in SMA models may, at least in part, be independent of SMN protein levels, potentially influencing aspects of RNA metabolism affected by low SMN levels. nih.gov However, in motor neurons, this compound did significantly increase the average number of cells with gems and the average number of gems per cell, which is used as an indirect measure of SMN levels. nih.govnih.gov

Anti-tumor Efficacy in Glioblastoma (GBM) Pre-clinical Models

This compound has also been investigated for its potential anti-tumor activity in pre-clinical models of Glioblastoma (GBM), an aggressive primary brain tumor. researchgate.netnih.gov DCPS is overexpressed in GBM and is associated with poor patient survival, suggesting it as a potential therapeutic target. researchgate.netnih.gov

In Vitro Studies in GBM Cell Lines and Patient-Derived Organoids

In in vitro studies, the DcpS inhibitor this compound exhibited robust anti-GBM activities in GBM cell lines and patient-derived organoids. researchgate.netnih.govnih.gov The anti-GBM activity of this compound was found to be comparable to that of Temozolomide (TMZ), a standard chemotherapy for GBM, in terms of IC50 values in GBM cell lines. nih.gov this compound markedly inhibited the growth of patient-derived GBM organoids (GBOs) in a concentration-dependent manner. nih.gov Histological analysis of GBOs treated with increasing concentrations of this compound showed a decrease in the number of Ki67-positive cells (a marker of proliferation) and disintegration of the morphological structure at higher concentrations, indicating cell death. nih.gov

Mechanistically, this compound was shown to downregulate STAT5B expression, which in turn suppressed the proliferation, survival, and colony formation of GBM cells. researchgate.netnih.govnih.gov

In Vivo Assessment in Orthotopic Glioblastoma Mouse Models

The anti-GBM efficacy of this compound was further assessed in vivo using orthotopic glioblastoma mouse models, where human GBM cells were implanted into the brains of immunodeficient mice. researchgate.netnih.govresearchgate.netcertisoncology.com In mice transplanted with U251 human GBM cells, treatment with this compound significantly prolonged survival compared to the control group. nih.govresearchgate.net The survival curves for the this compound treatment group were similar to those treated with TMZ. nih.gov

GBM Mouse Model (Cell Line)Treatment GroupMedian Overall Survival (Days)Significance vs. ControlSource
U251 OrthotopicControl (DMSO)23- nih.govresearchgate.net
U251 OrthotopicTMZ27Prolonged survival nih.govresearchgate.net
U251 OrthotopicThis compound29Significantly prolonged survival nih.govresearchgate.net
U87 OrthotopicControl (DMSO)Not specified- researchgate.net
U87 OrthotopicThis compoundNot specifiedSignificantly prolonged survival researchgate.net

Note: Specific median survival data for the U87 model was not explicitly stated in the snippets, only that survival was significantly prolonged.

This compound also demonstrated anti-GBM activity in mice orthotopically implanted with U87 human GBM cells, resulting in significantly prolonged survival compared to the control group. researchgate.net These in vivo results support the potential of this compound as a therapeutic agent for GBM. researchgate.netnih.gov

Mechanistic Insights into Anti-GBM Activity

Pre-clinical studies have explored the mechanisms by which this compound exerts its anti-glioblastoma (GBM) activity. Research indicates that this compound downregulates the expression of STAT5B (Signal Transducer and Activator of Transcription 5B) in GBM cells. nih.govresearchgate.netguidetopharmacology.orgnih.govorpha.net This downregulation of STAT5B is a key mechanism through which this compound suppresses the proliferation, survival, and colony formation of GBM cells. nih.govresearchgate.netguidetopharmacology.orgnih.gov

Further mechanistic investigations have shown that the inhibition of DCPS by this compound leads to the downregulation of STAT5B at both the mRNA and protein levels. nih.gov Studies using GBM cell lines, patient-derived organoids, and orthotopic mouse models have demonstrated the robust anti-GBM activities of this compound. nih.govresearchgate.netguidetopharmacology.orgnih.gov The overexpression of STAT5B has been shown to reduce the sensitivity of tumor cells to this compound treatment, as indicated by an increase in the IC50 of this compound in these cells, and can rescue the suppression of apoptosis and colony formation induced by this compound, highlighting the critical role of STAT5B in the anti-GBM effects of DCPS inhibition. nih.gov DCPS is frequently overexpressed in GBM and its elevated expression is associated with poorer patient survival, suggesting DCPS as a promising therapeutic target in this cancer type. nih.govresearchgate.netguidetopharmacology.org

Exploratory Research in Other Disease Contexts

Beyond glioblastoma, exploratory research has investigated the potential therapeutic utility of this compound in other disease settings, particularly in hematological malignancies.

In Vitro and In Vivo Anti-leukemic Effects

This compound has demonstrated anti-leukemic effects in both in vitro and in vivo models, including against Acute Myeloid Leukemia (AML). nih.gov Genome-wide CRISPR-Cas9 screening studies were instrumental in identifying DCPS as a gene essential for the survival of AML cells, while being non-essential for normal human hematopoietic cells. nih.govuniprot.orgnih.gov As an inhibitor of DCPS, this compound exhibits anti-leukemic activity. uniprot.org

In vitro studies have shown that this compound treatment induces cell-cycle arrest and apoptosis in AML cells. Furthermore, analysis using RNA-Seq has revealed that treatment with this compound leads to aberrant mRNA splicing in AML cells. The anti-leukemic effects of this compound have been observed to occur through mechanisms that are independent of the TP53 gene status. While enzymatic inhibition by this compound shows anti-leukemic activity, genetic knockdown or knockout of DCPS has been reported to induce more potent effects, suggesting that DCPS may also have non-enzymatic roles contributing to leukemia cell survival.

Chemical Biology and Structure Activity Relationship Sar Studies of Rg3039 and Its Analogs

Synthetic Strategies and Methodologies for Rg3039 and its Derivatives

The synthesis of C5-substituted 2,4-diaminoquinazoline derivatives, including this compound, has been reported. nih.govplos.orgoup.com Repligen Corporation completed the synthesis of this compound (D157495), specifically the compound 5-[[1-(2,6-dichlorobenzyl)piperidin-4-yl]methoxy]quinazoline-2,4-diamine dihydrochloride. nih.gov The development of novel diaminoquinazoline compounds and their synthesis methodologies have been described in separate reports. plos.org These synthetic efforts have focused on building the core 2,4-diaminoquinazoline scaffold and introducing substituents at the C5 position to explore their effects on biological activity.

Structure-Activity Relationship (SAR) Studies for DcpS Inhibition and Biological Activity

Structure-Activity Relationship (SAR) studies have been instrumental in understanding how the chemical structure of this compound and its analogs relates to their ability to inhibit DcpS and exert biological effects. plos.orgoup.comresearchgate.netacs.orgnih.govrsc.org These studies have focused on optimizing the C5-substituted 2,4-diaminoquinazoline scaffold. scispace.comacs.orgrsc.orgrsc.org

Identification of Key Pharmacophoric Elements

Key pharmacophoric elements responsible for the activity of this compound and its analogs have been identified through SAR studies. The 2,4-diaminoquinazoline moiety is crucial, as it is reported to occupy the m7G binding pocket of the DcpS enzyme. researchgate.net The substitution at the C5 position of the quinazoline (B50416) ring has also been highlighted as significant for potent DcpS inhibition and the ability to induce SMN2 promoter activity. plos.orgresearchgate.netacs.orgrsc.org

Exploration of Structural Modifications on Biological Activity

Explorations of structural modifications on the C5-substituted quinazoline scaffold have led to the identification of compounds with improved properties, such as this compound. plos.orgscispace.comrsc.org SAR studies have demonstrated a correlation between the potency of DcpS inhibition by these compounds in vitro and their potency for SMN2 promoter induction in cell-based assays. plos.orgacs.orgnih.gov Modifications have aimed to enhance pharmacokinetic properties, including plasma stability and brain penetration. nih.govscispace.comresearchgate.net While this compound has shown robust inhibition of DcpS activity in vivo, studies on its effect on SMN protein levels have yielded less consistent results, suggesting that the beneficial effects observed in some preclinical models might involve mechanisms beyond a direct increase in total SMN protein. plos.orgmdpi.comnih.gov

This compound is a potent inhibitor of human DcpS enzyme activity in vitro, with an IC50 of 4.2 nM and an IC90 of 40 nM. cenmed.comselleckchem.comnih.gov Another source reports an IC50 of 0.069 nM. medchemexpress.com In vivo studies in mouse models have shown that this compound robustly inhibits DcpS enzyme activity in central nervous system tissues. oup.comnih.gov

Here is a table summarizing the DcpS inhibitory activity of this compound:

Assay TypeSpeciesIC50 (nM)IC90 (nM)Source
Cell-free assayHuman4.2 ± 0.1340 selleckchem.comnih.gov
Cell-free assayHuman0.069- medchemexpress.com
In vitro (brain extract)Mouse3.4- nih.gov

Design Principles for Optimized this compound Analogs

The design principles for optimized this compound analogs have focused on retaining or enhancing the potent inhibition of DcpS while improving pharmacological properties. scispace.comacs.orgrsc.orgrsc.org This involves structural modifications to the C5-substituted 2,4-diaminoquinazoline scaffold to improve aspects such as potency, selectivity, metabolic stability, and central nervous system penetration. scispace.comacs.org

Computational Chemistry and Molecular Modeling Applications in this compound Research

Computational chemistry and molecular modeling techniques have played a role in the research of this compound and its interaction with its target. frontiersin.orgresearchgate.netresearchgate.netresearchgate.netiastate.eduacs.org

Ligand-Target Docking and Binding Energy Predictions

Molecular docking studies have been employed to investigate the binding mode of C5-substituted quinazolines, including this compound, within the active site of human DcpS. frontiersin.orgresearchgate.net These studies have indicated that the 2,4-diaminoquinazoline moiety binds within the m7G binding pocket of DcpS, exhibiting favorable shape, hydrophilic, and hydrophobic complementarity. researchgate.net Co-crystallization studies have further supported these findings, providing structural insights into how these compounds interact with DcpS and hold the enzyme in a catalytically incompetent, open conformation upon binding. researchgate.netacs.org Molecular docking studies are a widely used strategy in drug discovery to predict the binding mode and affinity of potential drug candidates to their targets. frontiersin.orgresearchgate.netresearchgate.netiastate.eduacs.org

Quantitative Structure-Activity Relationship (QSAR) Analyses (if applicable)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. wikipedia.orgjocpr.commdpi.com This involves correlating physicochemical properties or theoretical molecular descriptors with observed biological responses. wikipedia.orgjocpr.com QSAR models can be used to predict the activity of new compounds and guide the design of molecules with improved properties. wikipedia.orgjocpr.com

Key Activity Data

While extensive datasets for interactive tables were not consistently available across the search results for various analogs and their activities, the key inhibitory activity of this compound on its primary target, DcpS, is reported with specific IC50 values.

CompoundTarget EnzymeAssay TypeIC50Unit
This compoundDcpSIn vitro (mouse brain extract)3.4nM
This compoundDcpSCell-free assay4.2nM

Advanced Research Methodologies Applied to Rg3039 Investigations

Omics Technologies for Comprehensive Biological Profiling

Omics technologies, including transcriptomics, proteomics, and metabolomics, enable high-throughput analysis of biological molecules, offering comprehensive profiles of cellular states and responses. scielo.org.mxnih.gov

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or tissue, providing insights into gene expression patterns. scielo.org.mxnih.gov RNA-seq, a next-generation sequencing technique, is commonly used for transcriptomic analysis. scielo.org.mx

Studies have applied RNA-seq analysis to investigate the effects of Rg3039 treatment on gene expression. For instance, RNA-seq analysis on a polyA RNA library prepared from cells treated with this compound revealed differential expression of a significant number of genes compared to control cells. plos.org Out of 18,409 detectable genes, 2,104 were found to be differentially expressed (P < 0.05). plos.org Among these, 1,225 genes (58.3%) were upregulated, and 878 genes (41.7%) were downregulated. plos.org Notably, neither the SMN gene nor the DcpS gene itself showed differential expression based on these significance criteria in this analysis. plos.org

TreatmentNumber of Detectable GenesDifferentially Expressed Genes (P < 0.05)Upregulated GenesDownregulated Genes
This compound18,4092,1041,225878
DMSO (Control)----

Note: Data derived from RNA-seq analysis of this compound-treated cells compared to DMSO-treated controls. plos.org

Proteomics is the study of the entire set of proteins in a cell or tissue, focusing on protein structure, function, and interactions. nih.govisaaa.orgnih.gov Mass spectrometry is a principal technique used in proteomics. scielo.org.mxnih.gov While proteomics is a valuable tool for understanding the functional consequences of drug treatment, specific detailed findings from comprehensive proteomic profiling or protein interaction mapping studies directly investigating the effects of this compound were not prominently detailed in the provided search results within the scope of the outline.

Metabolomics involves the analysis of the complete set of low molecular weight metabolites in a biological sample, providing a snapshot of cellular metabolism and biochemical pathway activity. scielo.org.mxnih.govisaaa.orgnih.gov This field aims to determine the profile of these compounds at a specified time under specific conditions. isaaa.org Although metabolomics can be used to assess pathway perturbations induced by compounds like this compound, specific detailed findings from metabolomic studies directly investigating the effects of this compound were not prominently detailed in the provided search results within the scope of the outline.

Proteomics and Protein Interaction Mapping

Biophysical Characterization Techniques in this compound-Target Interactions

Biophysical methods are essential for characterizing the interactions between small molecules like this compound and their biological targets, providing data on binding affinity, kinetics, and thermodynamics. nih.gov

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for analyzing molecular structures and interactions. nih.govbruker.comcopernicus.org

NMR spectroscopy has been specifically applied to study the enzymatic activity of DcpS and its inhibition by this compound. acs.orgresearchgate.netuni-tuebingen.de For example, 19F NMR analysis has been used to monitor the cleavage of trifluoromethylated mRNA cap analogs by human DcpS. acs.orgresearchgate.net The inhibition of this activity by this compound was clearly observable using this method. acs.orgresearchgate.net Additionally, 31P NMR has been used in activity assays of DcpS. uni-tuebingen.de These NMR-based approaches allow for real-time monitoring of enzymatic reactions and the evaluation of inhibitor effects. acs.org

Mass spectrometry is widely used in biomolecular analysis, including for identifying and characterizing proteins and metabolites. scielo.org.mxnih.govnih.govbruker.comcopernicus.org While MS is a key technique in proteomics and metabolomics and can be used in target engagement studies, specific detailed applications of MS for directly assessing this compound target engagement were not prominently detailed in the provided search results within the scope of the outline.

Calorimetry, such as Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) are biophysical techniques used to quantify the binding thermodynamics and kinetics of molecular interactions. cenmed.comnih.govbruker.com SPR, an optical detection method, is used to study ligand binding interactions and provides benefits in measuring affinity and kinetics. nih.govbruker.com These methods are valuable for a full characterization of a binding process, including stoichiometry and conformational changes. nih.gov While these techniques are part of the biophysical toolbox for drug discovery and target interaction analysis, specific detailed data from calorimetry or SPR studies directly on this compound and its interactions were not prominently detailed in the provided search results within the scope of the outline.

Spectroscopic Analyses for Molecular Interactions (e.g., NMR for DcpS inhibition studies, mass spectrometry for target engagement)

Advanced Imaging Approaches in Pre-clinical Research

Advanced imaging techniques play a crucial role in preclinical research for evaluating the effects of therapeutic compounds like this compound. These methods allow for non-invasive or minimally invasive observation of biological processes, cellular behavior, and tissue responses in real-time or over time. baseclick.eugarvan.org.auottawaheart.ca

Live-Cell Imaging for Dynamic Cellular Responses

Live-cell imaging enables the real-time monitoring of dynamic cellular processes in response to treatment with compounds such as this compound. This technique is essential for observing changes in cell morphology, protein localization, organelle dynamics, and other cellular events as they occur in living cells. baseclick.eubiocompare.commasseycancercenter.orgous-research.no While specific detailed findings on live-cell imaging of this compound's direct effects on dynamic cellular responses were not extensively detailed in the search results beyond its impact on SMN protein localization and gem numbers nih.gov, the principle of using live-cell imaging in such studies involves techniques like fluorescence and confocal microscopy to visualize labeled cellular components. baseclick.eumasseycancercenter.org For instance, studies investigating this compound's mechanism related to SMN protein could utilize live-cell imaging to track the formation and dynamics of nuclear gems, which are structures containing SMN protein and whose numbers are correlated with SMN levels. nih.gov

In Vivo Imaging Modalities for Monitoring Biological Effects in Animal Models

In vivo imaging modalities are vital for assessing the systemic and localized effects of this compound in living animal models, providing insights into its distribution, efficacy, and impact on disease progression. garvan.org.auottawaheart.ca

Bioluminescence imaging has been employed in studies investigating the effect of this compound on glioblastoma in orthotopic mouse models. researchgate.netnih.govspringermedizin.de This technique allows for the non-invasive tracking of tumor growth over time by using tumor cells engineered to express luciferase. researchgate.netnih.gov The intensity of the bioluminescent signal correlates with the number of viable tumor cells, providing a quantitative measure of tumor burden and response to treatment. researchgate.netnih.gov

In studies involving SMA mouse models, while not explicitly detailed as "imaging modalities" in the context of visualizing the compound itself, researchers have used techniques to assess the biological outcomes of this compound treatment, which can be considered a form of in vivo monitoring of its effects. For example, assessment of motor function and survival in SMA mouse models provides in vivo evidence of the compound's impact on disease phenotype. nih.govoup.comnih.gov Furthermore, analysis of neuromuscular junctions (NMJs) in muscle tissues from treated mice involves imaging techniques to evaluate synapse integrity and innervation, reflecting the in vivo biological effect of this compound on motor unit pathology. nih.gov

Specific data from bioluminescence imaging in glioblastoma studies showed that this compound treatment significantly inhibited the growth of engrafted tumor cells in mice. Representative images and quantification of tumor volume measured by bioluminescence at specific time points demonstrated a reduced tumor burden in this compound-treated groups compared to control groups. researchgate.net

StudyModel SystemImaging ModalityKey Finding Related to ImagingCitation
GlioblastomaOrthotopic mouse model (U251-luc, U87-luc)Bioluminescence ImagingSignificant inhibition of tumor growth in this compound-treated mice. researchgate.netnih.gov
SMASMA mouse modelsAssessment of Neuromuscular Junctions (imaging of tissue)Improved percentage of fully innervated NMJs in certain muscles. nih.gov

Future Directions and Unresolved Questions in Rg3039 Research

Elucidation of Residual Unknowns in Rg3039's Mechanisms of Action

Despite the identification of this compound as a potent inhibitor of the mRNA decapping enzyme DcpS, the precise therapeutic mechanism by which it exerts its beneficial effects, particularly the link between DcpS inhibition and the elevation of SMN protein levels, remains largely unknown. This compound was initially identified as a transcriptional activator of the SMN2 gene through a mechanism involving DcpS inhibition, but the exact pathway is not fully understood. researchgate.netencyclopedia.pubwikipedia.org

Research indicates a strong correlation between the potency of DcpS inhibition by quinazoline (B50416) compounds and their ability to activate the SMN2 promoter in cell-based assays. wikipedia.orgwikipedia.org However, in vivo studies with this compound in SMA mouse models showed robust inhibition of DcpS enzyme activity in tissues, yet only a modest activation of SMN2 gene expression and no detectable changes in SMN protein expression or snRNP assembly. wikipedia.org These findings suggest that the beneficial effects observed with this compound treatment might be, at least in part, independent of SMN protein levels and could involve influencing other aspects of RNA metabolism affected by insufficient SMN. wikipedia.org

Furthermore, in the context of glioblastoma, where DcpS is overexpressed, this compound has been shown to downregulate STAT5B expression, potentially mediating its anti-tumor effect. flybase.orghuntingtonstudygroup.orgwikidata.org However, the precise mechanism by which DcpS inhibition leads to STAT5B downregulation is also unclear, and further investigation is needed to fully elucidate this pathway and other potential therapeutic mechanisms of DcpS inhibition. flybase.orgwikidata.org Resolving these unknowns is crucial for a comprehensive understanding of how this compound functions and for optimizing its therapeutic application.

Potential for this compound in Combination Therapy Approaches in Pre-clinical Settings

The concept of employing combination therapy to maximize therapeutic benefits is particularly intriguing for complex genetic disorders like SMA. Pre-clinical studies with this compound have provided evidence supporting its potential in such approaches. Treatment with this compound combined with genetic restoration of SMN in motor neurons in SMA mice resulted in better than additive effects on survival and other phenotypic measures. wikipedia.org This suggests that this compound may offer beneficial effects that are independent of its potential to increase SMN levels, thereby acting additively with therapies specifically designed to restore SMN, such as antisense oligonucleotides or gene therapy delivered to the central nervous system. wikipedia.org

While limited data exists regarding the efficacy of such combinations specifically involving this compound in human studies, the preclinical findings encourage further exploration of combining this compound with other therapeutic strategies for SMA in preclinical settings. mims.com The unique mechanism of action of DcpS inhibition by this compound, potentially influencing RNA metabolism beyond direct SMN production, could offer a complementary approach to SMN-dependent therapies or other strategies targeting downstream pathways affected in SMA. The potential for combination therapy with agents like fast-skeletal muscle troponin activators, which have a different mechanism focusing on muscle function, also warrants investigation as a means to address the multifaceted pathology of SMA. citeab.com Further preclinical studies are needed to systematically evaluate the efficacy and potential synergistic effects of this compound in combination with other emerging SMA therapies.

Exploration of Novel Therapeutic Applications Beyond Current Indications

While initially developed for SMA, the identification of DcpS as the target of this compound opens avenues for exploring its therapeutic potential in other diseases where DcpS plays a significant role. Recent preclinical research has investigated the anti-tumor activity of this compound in glioblastoma (GBM), a highly aggressive brain cancer. flybase.orghuntingtonstudygroup.orgwikidata.org Studies have shown that DcpS is overexpressed in GBM and that this overexpression is associated with poor patient survival. flybase.orghuntingtonstudygroup.orgwikidata.org

This compound has demonstrated robust anti-GBM activities in various preclinical models, including GBM cell lines, patient-derived organoids, and orthotopic mouse models, at drug exposures achievable in humans. flybase.orghuntingtonstudygroup.orgwikidata.org The proposed mechanism involves the downregulation of STAT5B expression, which is crucial for GBM cell proliferation, survival, and colony formation. flybase.orghuntingtonstudygroup.orgwikidata.org These promising preclinical findings suggest that this compound warrants further investigation, including clinical trials, to evaluate its efficacy as a novel therapy for GBM. flybase.orgwikidata.org

Beyond GBM, the role of DcpS in other malignancies is also being explored. For instance, DcpS has been found to be essential for the survival of acute myeloid leukemia (AML) cells but not for steady-state hematopoiesis, and this compound has shown effectiveness in AML mouse models. huntingtonstudygroup.org This highlights the potential for this compound to be explored for therapeutic applications in other cancers and diseases where DcpS activity is implicated in pathological processes.

Methodological Innovations for Enhanced this compound Characterization and Optimization

The development of this compound involved several methodological innovations that can be further refined and applied for enhanced characterization and optimization of this compound and related molecules. The initial discovery of quinazoline derivatives with the ability to increase SMN2 gene expression was facilitated by high-throughput screening. cenmed.comcenmed.com Subsequent medicinal chemistry optimization was crucial in developing this compound with improved properties, including oral bioavailability and brain penetration. wikipedia.orghuntingtonstudygroup.orgciteab.comwikipedia.org Protein microarray screening was instrumental in identifying DcpS as a key target. cenmed.com

For enhanced characterization, advanced pharmacokinetic (PK) studies in relevant animal models have been essential to understand drug exposure in different tissues, including the central nervous system. wikipedia.orgwikipedia.org Identifying and validating pharmacodynamic markers, such as DcpS enzyme activity in circulating white blood cells, has proven useful for monitoring drug activity in preclinical and clinical studies. wikipedia.org Techniques like RNA sequencing have been employed to investigate the broader effects of this compound on gene expression and splicing. cenmed.com

Q & A

Q. What is the primary molecular mechanism of RG3039, and how does it influence gene expression in cellular models?

this compound is a 2,4-diaminoquinazoline compound that inhibits the decapping scavenger enzyme DcpS, which regulates mRNA stability. Experimental studies using RNA-Seq in Neuro2a cells treated with this compound revealed that it modulates the expression of ~11% of detectable genes, with 70.9% showing <2-fold changes and 3.8% exceeding 4-fold changes . To validate its mechanism, researchers should pair this compound treatment with DcpS knockdown experiments and use 7-methyl-substituted analogs (e.g., PF-06802336) to distinguish DcpS-dependent vs. -independent effects .

Q. Which experimental cell lines are most relevant for studying this compound's effects on spinal muscular atrophy (SMA)-related pathways?

SH-SY5Y (neuroblastoma) and HEK293T (embryonic kidney) cells are widely used to assess this compound-induced gene expression changes, including upregulation of SMN transcripts and other targets like HS70762 and MAOB . For SMA-specific research, motor neuron-derived cell lines or patient-derived iPSCs are recommended to model disease-relevant pathways. Ensure consistency in cell culture conditions and treatment durations (e.g., 24-hour exposure at 1 μM) to minimize variability .

Q. How should researchers design dose-response and time-course experiments for this compound?

  • Dose-response : Test concentrations ranging from 0.1 μM to 10 μM, as this compound's efficacy plateaus at 1 μM in HEK293T cells .
  • Time-course : Analyze transcript levels at 4, 8, and 24 hours post-treatment using ddPCR or qRT-PCR for high precision . Include DMSO controls and replicate experiments across at least three biological replicates to account for batch effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in transcript-specific modulation by this compound, such as conflicting reports on PAQR8 regulation?

Discrepancies in PAQR8 modulation (e.g., DcpS knockdown efficiency differences between studies) require:

  • Method standardization : Use siRNA/clones with >80% DcpS knockdown, validated via Western blot .
  • Transcript-specific assays : Combine RNA-Seq with single-molecule FISH to quantify spatial and temporal expression changes .
  • Cross-study validation : Compare datasets from independent labs using platforms like GEO to identify technical vs. biological variability .

Q. What statistical and bioinformatic approaches are optimal for analyzing RNA-Seq data from this compound-treated cells?

  • Differential expression : Use DESeq2 or edgeR with a threshold of |log2 fold change| >1 and adjusted p-value <0.05 .
  • Pathway analysis : Apply Ingenuity Pathway Analysis (IPA) to identify enriched pathways, though note that this compound’s effects are broad and lack a dominant pathway .
  • Batch correction : Include covariates like cell passage number in linear models to reduce noise .

Q. How can researchers distinguish primary transcriptional effects of this compound from downstream sequelae in SMA models?

  • Early time-point analysis : Collect samples at ≤4 hours post-treatment to capture direct DcpS inhibition effects .
  • Inhibitor combinations : Co-treat with transcription/translation blockers (e.g., actinomycin D or cycloheximide) to isolate mRNA stability changes .
  • Single-cell sequencing : Resolve heterogeneity in transcript responses across individual cells .

Methodological Frameworks for Hypothesis Development

Q. What criteria should guide the formulation of research hypotheses about this compound's therapeutic potential?

Apply the FINER framework :

  • Feasible : Ensure access to SMA patient-derived cells or animal models.
  • Novel : Investigate understudied transcripts (e.g., BC011766) or non-canonical DcpS interactions.
  • Ethical : Adhere to guidelines for preclinical studies involving human tissues .
  • Relevant : Align with SMA research priorities, such as SMN2 splicing modulation .

Q. How can the PICOT framework structure clinical-translational questions for this compound?

  • Population : SMA Type I patients.
  • Intervention : this compound at 1 μM.
  • Comparison : Untreated or PF-06802336-treated controls.
  • Outcome : SMN protein levels in CSF.
  • Time : 12-week trial .

Data Contradiction and Reproducibility

Q. What steps mitigate variability in this compound's transcript modulation across studies?

  • Compound validation : Confirm this compound purity via HPLC and monitor batch-to-batch stability.
  • Protocol harmonization : Adopt SOPs from Repligen/Pfizer trials, including biomarker panels (e.g., SMN mRNA levels) .
  • Open science : Share raw RNA-Seq data via repositories like GEO to enable meta-analyses .

Q. Why do some transcripts (e.g., CSTF3) show inconsistent responses to this compound, and how should this inform experimental design?

Transcript-specific sensitivities may arise from:

  • Secondary structures in mRNA 3’UTRs affecting DcpS binding.
  • Cell-type-specific RNA-binding proteins competing with this compound.
    Address this by:
  • CRISPR screens to identify modifiers of this compound responsiveness.
  • Cross-model validation in ≥2 cell lines and in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.